molecular formula C25H16Cl2F5N3O3 B12367523 Hsd17B13-IN-55

Hsd17B13-IN-55

カタログ番号: B12367523
分子量: 572.3 g/mol
InChIキー: FWLANBWIZZMUHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hsd17B13-IN-55 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-55 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via selective halogenation and subsequent substitution reactions.
  • Final purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:

化学反応の分析

Types of Reactions: Hsd17B13-IN-55 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, enhancing the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .

科学的研究の応用

Hsd17B13-IN-55 has several scientific research applications:

作用機序

Hsd17B13-IN-55 exerts its effects by specifically binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of hydroxysteroids, thereby reducing the formation of lipid droplets in hepatocytes. The compound also interferes with the signaling pathways involved in liver inflammation and fibrosis, such as the platelet activating factor (PAF) and signal transducer and activator of transcription 3 (STAT3) pathways .

類似化合物との比較

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Comparison: Hsd17B13-IN-55 stands out due to its higher potency and selectivity towards HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver inflammation and fibrosis in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, making it a more promising candidate for therapeutic development .

特性

分子式

C25H16Cl2F5N3O3

分子量

572.3 g/mol

IUPAC名

3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C25H16Cl2F5N3O3/c1-11-6-7-17(33-23(37)13-8-15(26)20(36)16(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-14(12)25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37)

InChIキー

FWLANBWIZZMUHP-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。